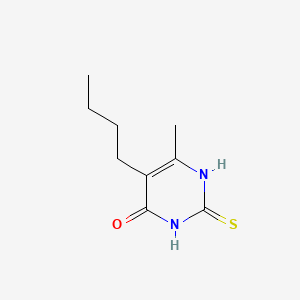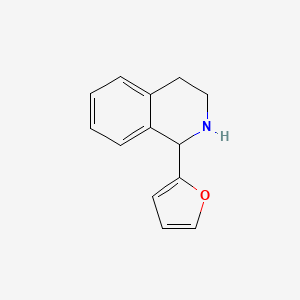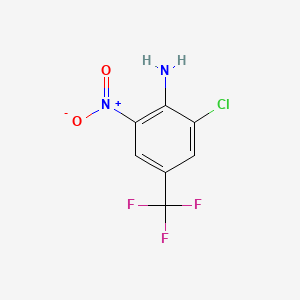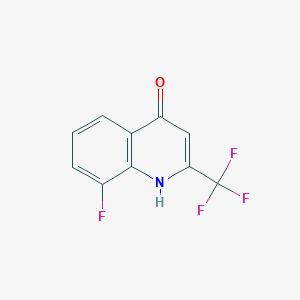
8-フルオロ-4-ヒドロキシ-2-(トリフルオロメチル)キノリン
概要
説明
8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is a heterocyclic compound with the molecular formula C10H5F4NO. It is known for its unique structural features, which include a quinoline core substituted with fluorine, hydroxyl, and trifluoromethyl groups.
科学的研究の応用
8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Derivatives of this compound have been studied for their antimicrobial properties.
作用機序
Target of Action
It’s known that similar compounds have been tested for their antimicrobial actions .
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a heteroaliphatic ring can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It’s known that similar compounds have been prepared via multi-step reactions and were tested for their antimicrobial actions .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at room temperature .
生化学分析
Biochemical Properties
8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the activity and stability of the enzymes. Additionally, 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways and cellular processes.
Cellular Effects
The effects of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Furthermore, 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression levels of genes involved in critical cellular functions, such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules, such as enzymes and receptors . These binding interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional or post-transcriptional regulation.
Temporal Effects in Laboratory Settings
The temporal effects of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline in laboratory settings are an important consideration for its use in research. Over time, this compound may undergo stability and degradation processes that can affect its efficacy and potency . Studies have shown that 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline remains relatively stable under inert atmospheric conditions at room temperature. Prolonged exposure to light or heat may lead to degradation, resulting in the formation of by-products that could influence its biological activity. Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations.
Dosage Effects in Animal Models
In animal models, the effects of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where the compound’s impact on biological systems becomes pronounced beyond a certain concentration. These findings highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. Additionally, 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline can affect metabolite levels by altering the balance between production and consumption of specific metabolites. These interactions can have downstream effects on cellular energy production, redox balance, and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters or binding proteins. Once inside the cell, 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its distribution within tissues can also vary, with higher accumulation observed in organs such as the liver and kidneys, which are involved in detoxification and excretion processes.
Subcellular Localization
The subcellular localization of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is influenced by its chemical properties and interactions with cellular components . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can impact mitochondrial function and energy production. Additionally, 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline can interact with nuclear proteins, influencing gene expression and chromatin structure. These subcellular interactions are crucial for understanding the compound’s overall biological effects and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline typically involves multi-step reactions. One common method includes the cyclization of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the reaction of anthranilic acid derivatives under specific conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of batch reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety in production .
化学反応の分析
Types of Reactions
8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring into more saturated structures.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, propargyl bromide, and various bases and acids depending on the desired transformation . Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and selectivity.
Major Products
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
類似化合物との比較
Similar Compounds
4-Hydroxy-8-(trifluoromethyl)quinoline: Similar in structure but lacks the fluorine atom at the 8-position.
6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone: Contains additional fluorine and nitro groups, leading to different chemical properties.
2,3,4-Trichloro-6,7-difluoroquinolone: Substituted with chlorine and fluorine atoms, offering distinct reactivity and applications.
Uniqueness
8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluorine, hydroxyl, and trifluoromethyl groups makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
8-fluoro-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFKMXKVHWMPPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=CC2=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371999 | |
| Record name | 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31009-31-1 | |
| Record name | 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 31009-31-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)

![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)
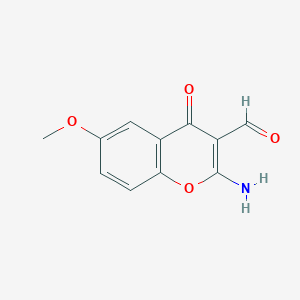
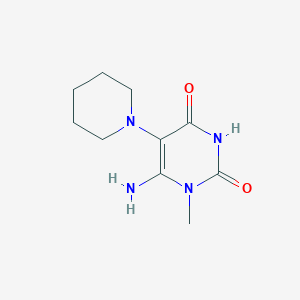
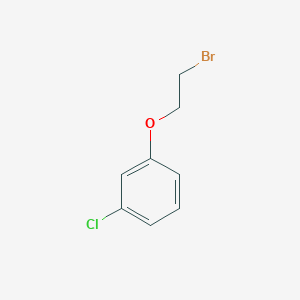
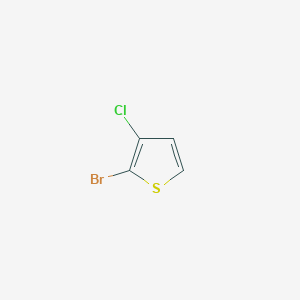


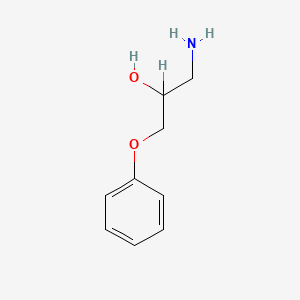
![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)
